Cas no 954259-78-0 (2-Amino-N-(cyclopropylmethyl)benzenesulfonamide)

2-Amino-N-(cyclopropylmethyl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide
- 2-Amino-N-(cyclopropylmethyl)benzene-1-sulfonamide
- SB79689
- 954259-78-0
- DTXSID70588567
- 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide,95+%
- AKOS000147723
- DB-392626
-
- インチ: InChI=1S/C10H14N2O2S/c11-9-3-1-2-4-10(9)15(13,14)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2
- InChIKey: DAAXVEFVCCEUMV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)N)S(=O)(=O)NCC2CC2
計算された属性
- 精确分子量: 226.07800
- 同位素质量: 226.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 306
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 80.6Ų
じっけんとくせい
- PSA: 80.57000
- LogP: 3.01000
2-Amino-N-(cyclopropylmethyl)benzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM201619-5g |
2-amino-N-(cyclopropylmethyl)benzenesulfonamide |
954259-78-0 | 95% | 5g |
$380 | 2024-07-18 | |
Alichem | A019087305-5g |
2-Amino-N-(cyclopropylmethyl)benzenesulfonamide |
954259-78-0 | 95% | 5g |
$331.28 | 2023-08-31 | |
Chemenu | CM201619-5g |
2-amino-N-(cyclopropylmethyl)benzenesulfonamide |
954259-78-0 | 95% | 5g |
$380 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750499-5g |
2-Amino-n-(cyclopropylmethyl)benzenesulfonamide |
954259-78-0 | 98% | 5g |
¥3423.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750499-1g |
2-Amino-n-(cyclopropylmethyl)benzenesulfonamide |
954259-78-0 | 98% | 1g |
¥1123.00 | 2024-04-24 |
2-Amino-N-(cyclopropylmethyl)benzenesulfonamide 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
2. Book reviews
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
4. Book reviews
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
2-Amino-N-(cyclopropylmethyl)benzenesulfonamideに関する追加情報
Comprehensive Overview of 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide (CAS No. 954259-78-0)
2-Amino-N-(cyclopropylmethyl)benzenesulfonamide (CAS No. 954259-78-0) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This sulfonamide derivative features a cyclopropylmethyl group attached to the nitrogen atom of the sulfonamide moiety, enhancing its structural uniqueness. The presence of an amino group at the ortho position of the benzene ring further contributes to its reactivity and applicability in synthetic chemistry. Researchers are increasingly interested in this compound due to its potential as a building block for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
In recent years, the demand for sulfonamide-based compounds has surged, driven by their versatility in medicinal chemistry. 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide stands out due to its balanced lipophilicity and hydrogen-bonding capacity, making it a candidate for optimizing pharmacokinetic properties. A trending topic in scientific forums is the exploration of small-molecule sulfonamides for neurodegenerative diseases, where this compound’s structural features align with current design principles. Additionally, its CAS No. 954259-78-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its growing relevance in high-impact research.
The synthesis of 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonyl chloride with cyclopropylmethylamine, followed by purification steps to achieve high yields. Analytical techniques such as HPLC and NMR spectroscopy are critical for characterizing its purity and confirming its molecular structure. Notably, the compound’s stability under physiological conditions has sparked interest in its potential as a prodrug or intermediate in multi-step syntheses. This aligns with the broader industry shift toward sustainable and efficient synthetic routes, a hot topic in green chemistry discussions.
From a commercial perspective, CAS No. 954259-78-0 is often listed by specialty chemical suppliers catering to academic and industrial laboratories. Its pricing and availability are influenced by factors like scale-up challenges and regulatory compliance, which are common concerns among procurement professionals. Searches for “bulk suppliers of sulfonamide derivatives” or “custom synthesis of 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide” highlight the compound’s niche market demand. Furthermore, its inclusion in virtual screening libraries underscores its role in AI-driven drug discovery, a rapidly evolving field.
In conclusion, 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide (CAS No. 954259-78-0) represents a promising scaffold for innovative applications in life sciences. Its combination of structural novelty, synthetic accessibility, and bioactivity potential positions it as a compound of interest for future breakthroughs. As research continues to explore its mechanisms and derivatives, this sulfonamide is likely to remain a focal point in both academic and industrial settings.
954259-78-0 (2-Amino-N-(cyclopropylmethyl)benzenesulfonamide) Related Products
- 436095-50-0(2-Amino-N-propylbenzenesulfonamide)
- 436095-51-1(2-Amino-N-butylbenzenesulfonamide)
- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)
- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)
- 1311634-87-3(N-(cyanomethyl)-1-3-(trifluoromethyl)phenylcyclopropane-1-carboxamide)
- 2171967-28-3(2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid)
- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)
- 1211525-82-4(5-Allylnicotinic acid)
- 2198584-35-7(6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)
- 122274-98-0(1,6-Anhydro-β-d-cellopentose)




